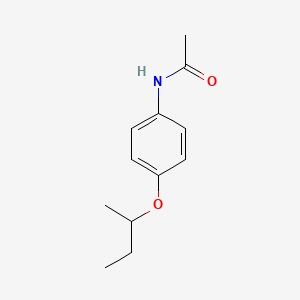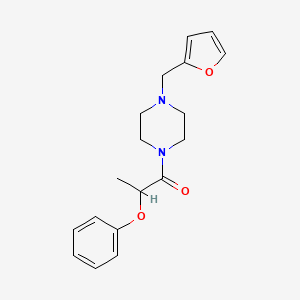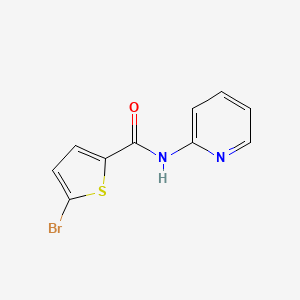
1-(methylsulfonyl)-N'-(2-thienylmethylene)-3-piperidinecarbohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step process starting from basic piperidine derivatives. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives includes starting from ethyl piperidine-4-carboxylate, converting it into ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, and subsequently obtaining the desired carbohydrazide derivatives through reactions with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014). This approach highlights the versatility and complexity of synthesizing sulfonyl piperidine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using advanced techniques such as IR, 1H-NMR, and EI-MS spectra. These methods have elucidated the structures of synthesized compounds, revealing detailed molecular arrangements and confirming the presence of intended functional groups (Khalid, Rehman, & Abbasi, 2014). X-ray crystallography has also been used to investigate the crystal class, cell parameters, and the conformation of piperidine rings in compounds, providing insights into their three-dimensional arrangements (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include the activation of thioglycosides via glycosyl triflates, showcasing their potential as intermediates in the synthesis of diverse glycosidic linkages. This reactivity underlines the compounds' utility in complex chemical synthesis processes (Crich & Smith, 2001). Additionally, the antimicrobial and enzyme inhibition activities of these compounds are significant, indicating their chemical reactivity and interaction with biological targets (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and thermal stability, are crucial for understanding the applications and handling of these compounds. For instance, compounds with similar structures have been reported to exhibit thermal stability, which is essential for their use in various chemical and pharmaceutical formulations (Bashandy et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under different conditions, and biological activities, define the utility of these compounds. For example, their ability to act as enzyme inhibitors, their antimicrobial activities, and their potential anticancer properties have been explored in various studies (Bashandy et al., 2011).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
A study highlighted the synthesis of novel sulfonyl hydrazone compounds containing piperidine derivatives, exploring their antioxidant and anticholinesterase activities. These compounds were evaluated for their potential in inhibiting lipid peroxidation and scavenging free radicals. Among the synthesized compounds, certain derivatives exhibited significant antioxidant capacity, surpassing standard antioxidants in specific assays. Additionally, some compounds demonstrated promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, suggesting potential applications in treating oxidative stress-related conditions and neurodegenerative diseases (Karaman et al., 2016).
Antimicrobial Activity and Chemical Synthesis
Another research focused on synthesizing new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole. The study explored the antimicrobial activities of these compounds, revealing that certain derivatives exhibit significant antimicrobial properties. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El‐Emary et al., 2002).
Molecular Docking and Enzyme Inhibition
Research on N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives revealed their synthesis and in vitro evaluation for enzyme inhibition activities. These compounds were assessed for their ability to inhibit AChE and BChE, important enzymes related to Alzheimer's disease. Molecular docking studies provided insights into their potential mechanisms of action, highlighting their relevance in designing inhibitors for neurodegenerative conditions (Khalid et al., 2014).
Electrochemical Applications in Li-Ion Batteries
A study on 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide explored its application as a co-solvent in lithium-ion batteries. This research demonstrated that certain piperidine derivatives could enhance the conductivity and performance of lithium-ion batteries, suggesting their potential in improving energy storage technologies (Kim et al., 2013).
Anticancer Activity
The synthesis and evaluation of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety were studied for their anti-breast cancer activity. Some compounds showed significant activity against human breast cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Al-Said et al., 2011).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[(E)-thiophen-2-ylmethylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-20(17,18)15-6-2-4-10(9-15)12(16)14-13-8-11-5-3-7-19-11/h3,5,7-8,10H,2,4,6,9H2,1H3,(H,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVIDRTFFBIGJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)
